Product packaging for Zuclopenthixol Decanoate-d4(Cat. No.:)

Zuclopenthixol Decanoate-d4

Cat. No.: B1162479
M. Wt: 559.24
Attention: For research use only. Not for human or veterinary use.
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Description

Zuclopenthixol Decanoate-d4 is a deuterated internal standard specifically designed for the quantitative analysis of Zuclopenthixol Decanoate in research samples using mass spectrometry. This compound is essential for ensuring analytical accuracy and precision in pharmacokinetic and metabolic studies. Zuclopenthixol Decanoate is a long-acting depot antipsychotic of the thioxanthene class. Its primary research value lies in studying the maintenance treatment of schizophrenia and management of behavioral disorders. The compound functions primarily as an antagonist at central dopamine D1 and D2 receptors, with additional high-affinity antagonism at alpha1-adrenergic and 5-HT2 serotonergic receptors. This receptor profile makes it a useful tool for investigating the mechanisms of typical antipsychotics and the neurochemical pathways involved in psychosis. The decanoate ester formulation provides a slow-release profile, with an elimination half-life of approximately 19 days for the depot injection, allowing for sustained receptor blockade. Research indicates the minimum effective dose for maintaining schizophrenic outpatients is typically around 200 mg every two weeks, corresponding to a serum concentration of approximately 22 nmol/L. Zuclopenthixol is extensively protein-bound (98-99%) and is metabolized mainly in the liver via sulphoxidation and N-dealkylation, processes mediated by cytochrome P450 isoenzymes, including CYP2D6. This product is labeled "For Research Use Only". It is strictly intended for laboratory analysis and is not to be used for the diagnosis, treatment, or prevention of any disease in humans or animals.

Properties

Molecular Formula

C₃₂H₃₉D₄ClN₂O₂S

Molecular Weight

559.24

Synonyms

Decanoic Acid 2-[4-[(3Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4;  (Z)-Decanoic Acid 2-[4-[3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl]-1-piperazinyl]ethyl Ester-d4

Origin of Product

United States

Zuclopenthixol Decanoate D4: Chemical Synthesis and Isotopic Characterization

Methodologies for Deuteration in Complex Organic Molecules

The introduction of deuterium (B1214612) into complex organic molecules is a critical process for various applications in research, including metabolic studies and as internal standards for mass spectrometry. mims.com Several methodologies have been developed to achieve deuteration, often focusing on late-stage functionalization to avoid the need for lengthy de novo synthesis. nih.gov

Common strategies include:

Catalytic Hydrogen Isotope Exchange (HIE): This is a widely used and efficient method for site-selective deuteration. hpra.ie Transition metal catalysts, such as iridium, palladium, and ruthenium, are frequently employed. mims.com For instance, iridium complexes can catalyze ortho-selective C-H deuteration of arenes, while palladium on carbon (Pd/C) can facilitate H/D exchange at benzylic and aliphatic C-H bonds using heavy water (D₂O) as the deuterium source. mims.comhpra.ie

Acid- or Base-Catalyzed Exchange: This traditional method is effective for exchanging protons that are enolizable or acidic. mims.com However, its application is limited to specific positions within a molecule, and achieving high levels of isotopic incorporation can be challenging. mims.com

Photochemical Deuteration: A more recent and developing field involves the use of light to promote deuterium incorporation. medicines.org.uk Visible-light-induced methods offer the potential for late-stage deuteration of complex structures, including drug molecules, under mild conditions. medicines.org.uk

Use of Deuterated Building Blocks: For complex molecules, a highly effective strategy involves the synthesis of a deuterated precursor or building block, which is then incorporated into the final molecular structure through standard synthetic reactions. This approach provides precise control over the location and number of deuterium atoms.

These methods provide a versatile toolbox for chemists to create specifically labeled compounds like Zuclopenthixol (B143822) Decanoate-d4 for advanced analytical and research purposes.

Specific Synthetic Routes and Derivatization Strategies for Zuclopenthixol Decanoate-d4

The specific synthesis of this compound involves a multi-step process that combines the assembly of the core thioxanthene (B1196266) structure with the introduction of the deuterated moiety and final esterification. Based on the structure of the final compound, where the four deuterium atoms are located on the ethyl group of the piperazine (B1678402) side chain, the most plausible synthetic strategy involves the use of a deuterated precursor. lgcstandards.com

A proposed synthetic pathway is as follows:

Synthesis of the Thioxanthene Core: The synthesis begins with the preparation of the key intermediate, (Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl chloride. This is a common precursor for various thioxanthene-based drugs.

Introduction of the Deuterated Side Chain: The chlorinated thioxanthene intermediate is then reacted with a deuterated piperazine derivative. The specific reagent for this step is N-(2-Hydroxyethyl)piperazine-d4 (also known as 1-Piperazineethanol-d4). scbt.com This nucleophilic substitution reaction attaches the piperazine ring, which already contains the d4-labeled hydroxyethyl (B10761427) group, to the thioxanthene core. This reaction yields the direct precursor, Zuclopenthixol-d4 . The use of this specific deuterated building block ensures the precise placement of the four deuterium atoms on the ethyl bridge. scbt.com

Esterification: The final step is the derivatization of Zuclopenthixol-d4 to its decanoate (B1226879) ester. This is achieved through esterification of the terminal hydroxyl group of the side chain with decanoic acid or, more efficiently, with its more reactive derivative, decanoyl chloride . hpra.iegoogle.com This reaction is typically carried out in an appropriate solvent like dichloromethane. google.com The product, (Z)-2-(4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethyl-1,1,2,2-d4 decanoate , is then purified using standard techniques.

This building-block approach is highly efficient for producing isotopically labeled compounds with high purity and precise deuterium placement, which is essential for their use as analytical standards.

Spectroscopic and Chromatographic Characterization of Deuterated this compound

To confirm the successful synthesis and verify the structure and isotopic purity of this compound, a combination of spectroscopic and chromatographic techniques is essential.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

NMR spectroscopy is the most powerful tool for unambiguously determining the position of deuterium atoms in a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the primary confirmation of successful deuteration is the disappearance of signals corresponding to the protons on the ethyl bridge of the piperazine side chain. The spectrum would show all the expected signals for the aromatic, alkyl, and decanoate chain protons, but the two triplet signals for the -N-CH₂- and -O-CH₂- protons of the non-deuterated compound would be absent.

²H NMR (Deuterium NMR): A complementary ²H NMR experiment would show a signal (or signals) in the region corresponding to the deuterated methylene (B1212753) groups, providing direct evidence of deuterium incorporation at the expected positions.

Table 1: Representative ¹H NMR Data Comparison

Functional Group Expected Chemical Shift (δ, ppm) for Unlabeled Compound Expected Observation for this compound
Aromatic Protons (Thioxanthene) 7.10-7.46 (m, 7H) google.com Signals present
Vinylic Proton (=CH) 5.98 (t, 1H) google.com Signal present
Piperazine & Propyl Protons 2.46-2.52 (m, 14H) google.com Signals present (for non-deuterated positions)
Ester Methylene (-O-CH₂-CH₂) ~4.2 (t) Signal absent
Piperazine Methylene (-N-CH₂-CH₂-) ~2.7 (t) Signal absent
Decanoate Chain Protons 0.8-2.3 (m) Signals present

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and assessing the isotopic purity of the synthesized compound. researchgate.net

HRMS provides a highly accurate mass measurement, allowing for the differentiation between the unlabeled compound and its deuterated analogue. The incorporation of four deuterium atoms results in a predictable mass increase compared to the parent compound. By comparing the measured accurate mass to the theoretical calculated mass, the successful synthesis is confirmed.

Furthermore, HRMS allows for the assessment of isotopic purity. The analysis of the isotopic cluster of the molecular ion peak reveals the distribution of isotopologues (d4, d3, d2, etc.). For a high-purity standard, the d4 isotopologue should be the most abundant by a significant margin, with minimal contributions from lower-deuterated or unlabeled species.

Table 2: Mass Spectrometry Data for Zuclopenthixol Decanoate and its d4 Analogue

Parameter Zuclopenthixol Decanoate This compound
Molecular Formula C₃₂H₄₃ClN₂O₂S medkoo.com C₃₂H₃₉D₄ClN₂O₂S lgcstandards.com
Molecular Weight 555.22 medkoo.com 559.24 lgcstandards.com
Theoretical Exact Mass (Monoisotopic) 554.2734 medkoo.com 558.2985 (Calculated)
Ionization Mode (Typical) ESI+ ESI+
Expected Molecular Ion [M+H]⁺ m/z 555.2812 m/z 559.3064

Advanced Analytical Methodologies for Zuclopenthixol Decanoate D4 in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Quantification in Pre-clinical Matrices

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the bioanalysis of complex biological samples due to its high sensitivity, selectivity, and speed. oup.com This is particularly true for the quantification of antipsychotic drugs and their metabolites in pre-clinical studies.

Development and Validation of LC-MS/MS Assays for Zuclopenthixol (B143822) and its Deuterated Analog

The development of robust LC-MS/MS assays is fundamental for the accurate measurement of zuclopenthixol concentrations in biological matrices. These assays often involve the simultaneous determination of multiple antipsychotic drugs and their metabolites. oup.comresearchgate.net Validation of these methods is performed according to stringent guidelines to ensure accuracy, precision, linearity, and sensitivity. researchgate.netuni-saarland.de

A typical LC-MS/MS method for zuclopenthixol would involve protein precipitation or liquid-liquid extraction (LLE) of the analyte from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. oup.comresearchgate.net The use of a stable isotope-labeled internal standard, such as Zuclopenthixol Decanoate-d4, is the preferred approach to correct for variability during sample preparation and analysis. researchgate.netwuxiapptec.com The selection of appropriate precursor and product ion transitions in multiple reaction monitoring (MRM) mode ensures high selectivity and sensitivity for both the analyte and the internal standard. oup.com For instance, in a multi-analyte method, zuclopenthixol might be one of eight antipsychotics quantified, with lower limits of quantitation (LLOQ) in the range of 0.5–1 ng/mL. oup.comresearchgate.net

Table 1: Example Parameters for LC-MS/MS Analysis of Zuclopenthixol

Parameter Typical Value/Condition Source
Chromatographic Column Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm) oup.comresearchgate.net
Mobile Phase Acetonitrile (B52724) and 0.2% aqueous formic acid (gradient elution) oup.com
Flow Rate 0.6 mL/min oup.com
Ionization Mode Positive Electrospray Ionization (ESI+) researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) oup.com
Internal Standard Deuterated analog (e.g., Zuclopenthixol-d4) researchgate.net

| Lower Limit of Quantitation (LLOQ) | 0.5–1 ng/mL | oup.comresearchgate.net |

Utilization of this compound as an Internal Standard in Bioanalytical Research

This compound is an ideal internal standard (IS) for the quantification of zuclopenthixol in bioanalytical research. researchgate.netwuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte. wuxiapptec.comresearchgate.net This ensures that the IS behaves similarly to the analyte during every stage of the analytical process, including extraction, chromatography, and ionization. wuxiapptec.comethernet.edu.et

By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be corrected for by calculating the ratio of the analyte peak area to the IS peak area. wuxiapptec.com This normalization is critical for achieving the high accuracy and precision required in regulated bioanalysis. researchgate.net To minimize potential cross-talk between the analyte and the IS in the mass spectrometer, a mass difference of at least 3-4 Da is generally recommended. wuxiapptec.com

Chromatographic Methodologies for Impurity Profiling and Degradation Product Analysis

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Chromatographic techniques are essential for identifying and quantifying impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) in Research and Development

High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD) is a widely used technique for the analysis of zuclopenthixol and its related impurities. researchgate.netdntb.gov.ua Stability-indicating HPLC methods are specifically developed and validated to separate the API from its potential degradation products and process-related impurities. dntb.gov.ua

In a typical study, zuclopenthixol is subjected to forced degradation conditions, such as acid, base, peroxide, thermal, and photolytic stress, according to ICH guidelines. researchgate.netdntb.gov.ua The resulting degradation products are then separated and quantified using a validated HPLC method. A C18 column is often employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. dntb.gov.uaresearchgate.net The method is validated for parameters such as specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ). researchgate.net For example, a developed HPLC method showed a limit of detection (LOD) of 0.009 µg/mL and a limit of quantification (LOQ) of 0.03 µg/mL for impurities A and B of zuclopenthixol. researchgate.net The structures of significant degradation products can be further elucidated using LC-MS/MS. researchgate.netdntb.gov.ua

Table 2: Example HPLC Method Parameters for Zuclopenthixol Impurity Profiling

Parameter Typical Value/Condition Source
Column KNAUER C18 (250 mm × 4.6 mm, 5µm) dntb.gov.uaresearchgate.net
Mobile Phase A 0.1 M sodium acetate (B1210297) buffer (pH 4.3) and methanol (20:80 v/v) researchgate.netresearchgate.net
Mobile Phase B 0.1% formic acid and acetonitrile (75:25 v/v) researchgate.netresearchgate.net
Flow Rate 0.8 mL/min researchgate.netresearchgate.net
Detection Wavelength 257 nm researchgate.netresearchgate.net

| Column Temperature | 35 °C | dntb.gov.uaresearchgate.net |

Gas Chromatography (GC) Applications for Volatile Metabolites (if applicable)

While liquid chromatography is the predominant technique for the analysis of non-volatile compounds like zuclopenthixol, gas chromatography (GC) can be applicable for the analysis of more volatile metabolites or impurities. oup.com However, GC is often limited by the thermolability of many pharmaceutical compounds, which may require derivatization before analysis, adding complexity to the workflow. oup.com The metabolism of zuclopenthixol primarily involves sulphoxidation, N-dealkylation, and glucuronic acid conjugation, resulting in metabolites that are generally not volatile and thus not well-suited for GC analysis without derivatization. nih.govdrugbank.com Therefore, LC-based methods remain the primary choice for the comprehensive analysis of zuclopenthixol and its metabolites. researchgate.net In some specific forensic cases, GC-MS has been used for the identification of zuclopenthixol and its isomers in postmortem samples. oup.com

Ancillary Analytical Techniques in Deuterated Compound Research

In the comprehensive analysis of deuterated compounds such as this compound, primary quantitative methods like mass spectrometry are often supplemented by ancillary analytical techniques. These secondary methods provide critical, complementary information regarding the isotopic enrichment, structure, and purity of the synthesized molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable for confirming the precise location and extent of deuterium (B1214612) incorporation, which is essential for the validation of deuterated standards used in quantitative bioanalysis. clearsynth.comaptochem.comthalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of molecules. sapub.org In the context of deuterated compounds, both Deuterium (²H) NMR and Proton (¹H) NMR play crucial roles.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of successful deuteration. wikipedia.org The resulting spectrum can verify the specific sites of deuterium labeling within the molecular structure of a compound like this compound. sigmaaldrich.com While it has a chemical shift range similar to proton NMR, the resolution is often lower. wikipedia.org However, for compounds with high levels of deuterium enrichment (e.g., >98 atom%), ²H NMR is an excellent alternative to conventional ¹H NMR, where residual proton signals become too weak for reliable analysis. sigmaaldrich.com Researchers have demonstrated that ²H NMR can be quantitative with appropriate parameter settings, allowing for the determination of isotopic enrichment. sigmaaldrich.com An unconventional but effective approach in ²H NMR experiments is the use of non-deuterated solvents, which simplifies the spectrum as only the deuteron (B1233211) signals from the analyte are observed. sigmaaldrich.com

Proton (¹H) NMR: In ¹H NMR, the replacement of a proton with a deuteron leads to the disappearance of the corresponding signal in the spectrum. This absence is a clear indicator of the site of deuteration. studymind.co.uk By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analogue, researchers can confirm the position and estimate the efficiency of the isotopic labeling. Deuterated solvents are commonly used in ¹H NMR to prevent solvent signals from obscuring the analyte's signals. tcichemicals.comlabinsights.nl

Table 1: Applications of NMR Spectroscopy in Deuterated Compound Analysis

NMR TechniqueApplicationKey Findings/AdvantagesLimitations
Deuterium (²H) NMR Structure & Purity VerificationDirectly observes deuterium, confirming labeling sites. wikipedia.org Useful for highly enriched compounds (>98%). sigmaaldrich.com Can be quantitative for enrichment determination. sigmaaldrich.comLower resolution than ¹H NMR. wikipedia.org Longer acquisition times may be needed to achieve desired signal-to-noise ratio. sigmaaldrich.com
Proton (¹H) NMR Confirmation of Deuteration SiteDisappearance of a signal indicates successful deuteration at that position. studymind.co.uk Widely used for structural analysis of organic compounds. studymind.co.ukLimited by the intensity of residual proton signals in highly deuterated compounds. sigmaaldrich.com

Infrared (IR) Spectroscopy

Isotope Ratio Infrared Spectroscopy (IRIS) has emerged as a valuable technique for stable isotope analysis, presenting an alternative to the more traditional Isotope Ratio Mass Spectrometry (IRMS). picarro.comacs.org IR spectroscopy measures the vibrational frequencies of chemical bonds, which are sensitive to the mass of the constituent atoms. The bond between carbon and deuterium (C-D) vibrates at a different frequency than a carbon-hydrogen (C-H) bond, allowing for isotopic differentiation.

Recent advances have enabled the use of techniques like Fourier-transform infrared (FT-IR) spectroscopy for the precise determination of isotope ratios (e.g., ¹³C/¹²C) in various samples. acs.org Similarly, laser-based IR spectroscopy techniques can be applied to determine hydrogen isotope ratios (²H/¹H). optica.org These methods can be coupled with mass spectrometry to provide mass- and isotope-selective infrared spectra, offering detailed information on intramolecular dynamics and isotope effects. ethz.ch While IRIS is advantageous, it can be susceptible to interference from organic contaminants in a sample, which may require additional sample purification steps. picarro.com

Table 2: Comparison of Ancillary Spectroscopic Techniques for Isotope Analysis

TechniquePrincipleInformation ProvidedResearch Application Example
Isotope Ratio Mass Spectrometry (IRMS) Mass-to-charge ratio separationPrecise isotope ratios (e.g., ¹³C/¹²C, ²H/¹H)Gold standard for stable isotope analysis. acs.org
Isotope Ratio Infrared Spectroscopy (IRIS) / FT-IR Vibrational frequency of bondsIsotope ratios based on distinct vibrational frequencies for different isotopes. acs.orgAnalysis of δ¹³C in CO₂ with a precision of ±0.1‰. acs.org Simultaneous determination of ²H/¹H, ¹⁷O/¹⁶O, and ¹⁸O/¹⁶O in water. optica.org
Mass- and Isotope-selective IR Spectroscopy IR excitation coupled with mass spectrometry detectionHigh-resolution IR spectra of specific isotopomers. ethz.chStudying intramolecular dynamics and isotope effects in vibrationally excited molecules. ethz.ch

By employing these ancillary techniques, researchers can build a comprehensive analytical profile of this compound. NMR confirms the structural integrity and the specific locations of the deuterium labels, while IR spectroscopy can offer a complementary or alternative method for quantifying isotopic abundance. This rigorous characterization ensures the suitability of this compound as a reliable internal standard for demanding analytical applications. clearsynth.comthalesnano.com

Application of Zuclopenthixol Decanoate D4 in Pre Clinical and in Vitro Biomedical Research

Investigation of Drug Metabolism and Biotransformation Pathways

The primary application of Zuclopenthixol (B143822) Decanoate-d4 in this context would be as a tool to elucidate the metabolism of its non-deuterated analogue.

In Vitro Studies of Zuclopenthixol Decanoate-d4 Metabolism using Microsomes and Hepatocytes

In vitro systems such as liver microsomes and hepatocytes are standard tools for studying drug metabolism. Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are crucial for the oxidative metabolism of many drugs. Hepatocytes, being whole liver cells, offer a more complete picture of metabolic processes, including conjugation reactions.

In a hypothetical study, this compound would be incubated with human liver microsomes or hepatocytes. The disappearance of the deuterated parent compound and the appearance of its metabolites would be monitored over time, typically using liquid chromatography-mass spectrometry (LC-MS). This would help in understanding the rate of metabolism and the primary metabolic pathways.

Identification and Structural Elucidation of Metabolites of Deuterated Zuclopenthixol

Following incubation, the metabolites of this compound would be identified. The known major metabolic pathways for zuclopenthixol are N-dealkylation and sulphoxidation. It is anticipated that the deuterated form would follow similar pathways. The use of a deuterated compound can aid in distinguishing drug-related metabolites from endogenous compounds in the complex biological matrix.

High-resolution mass spectrometry would be employed for the structural elucidation of these metabolites. The deuterium (B1214612) atoms would serve as a clear isotopic label, confirming the origin of the detected metabolites.

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Deuterated Compound Metabolism

Studies on non-deuterated zuclopenthixol have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for its metabolism. medchemexpress.comxcessbio.comnih.govwikipedia.org To investigate the role of these enzymes in the metabolism of the deuterated compound, recombinant human CYP enzymes or specific chemical inhibitors would be used in in vitro assays.

For instance, quinidine (B1679956) (a CYP2D6 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) could be co-incubated with this compound and liver microsomes. A significant reduction in the metabolism of the deuterated compound in the presence of these inhibitors would confirm the involvement of the respective enzymes.

Pharmacokinetic Research in Non-Human Biological Systems

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

In Vitro Metabolic Stability and Intrinsic Clearance Studies with this compound

Metabolic stability assays are conducted to predict the in vivo clearance of a drug. In such an assay, this compound would be incubated with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) to assess its rate of metabolism. The half-life (t½) and intrinsic clearance (CLint) would be calculated.

A potential outcome of deuteration could be an increased metabolic stability (longer half-life, lower intrinsic clearance) if the deuterated positions are at sites of metabolic attack. This could theoretically lead to a different pharmacokinetic profile compared to the non-deuterated compound.

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

Biological SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData not availableData not available
Rat Liver MicrosomesData not availableData not available
Dog Liver MicrosomesData not availableData not available

This table is for illustrative purposes only, as no specific data for this compound is publicly available.

Pre-clinical Pharmacokinetic Investigations of Deuterated Zuclopenthixol Decanoate (B1226879) in Animal Models

In preclinical studies, this compound could be administered to animal models such as rats or dogs. Blood samples would be collected at various time points to determine the pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life.

The primary use of the deuterated compound in such studies would likely be as an internal standard for the accurate quantification of the non-deuterated zuclopenthixol. However, a full pharmacokinetic study of the deuterated compound itself would be necessary to understand if the isotopic substitution significantly alters its in vivo behavior.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in an Animal Model

Animal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (h)
RatData not availableData not availableData not availableData not available
DogData not availableData not availableData not availableData not available

This table is for illustrative purposes only, as no specific data for this compound is publicly available.

Assessment of Deuterium Isotope Effects on Drug Disposition in Research Models

A primary application for a deuterated compound like this compound in preclinical research would be to investigate the kinetic deuterium isotope effect (KDIE) on its pharmacokinetic profile. The substitution of hydrogen atoms with deuterium can alter the rate of drug metabolism, particularly for reactions involving the cleavage of carbon-hydrogen bonds. Zuclopenthixol is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.

By comparing the disposition of this compound with its non-deuterated counterpart in preclinical models (e.g., rodent species or in vitro human liver microsomes), researchers could assess the impact of deuteration on key pharmacokinetic parameters. Such studies would typically generate data for the following:

Pharmacokinetic ParameterExpected Research Focus
Metabolic Stability Comparison of the rate of disappearance of the deuterated vs. non-deuterated compound in liver microsomes to determine if deuteration slows metabolism.
Metabolite Profiling Identification and quantification of metabolites to see if deuteration alters the metabolic pathways.
Plasma Half-life (t½) In vivo studies in animal models to measure if the deuterated form has a longer half-life, indicating slower clearance.
Area Under the Curve (AUC) Measurement of total drug exposure to determine if deuteration leads to higher systemic concentrations.

This table represents a hypothetical experimental design, as no specific studies on this compound have been published.

Despite the theoretical potential for these investigations, there is currently no publicly available data from such preclinical studies on this compound.

Mechanistic Pharmacological Research of Zuclopenthixol and its Deuterated Forms

In Vitro Receptor Binding Affinity and Functional Activity Studies at Molecular Level

Zuclopenthixol exerts its antipsychotic effect primarily by acting as an antagonist at dopamine (B1211576) D1 and D2 receptors. It also exhibits high affinity for alpha-1 adrenergic and 5-HT2 serotonin (B10506) receptors. A key area of mechanistic research would be to determine if the introduction of deuterium atoms in this compound alters its binding affinity or functional activity at these and other relevant receptors.

Typically, in vitro receptor binding studies would be conducted to generate equilibrium dissociation constants (Ki) for the deuterated and non-deuterated compounds at a panel of neurotransmitter receptors.

Receptor TargetNon-Deuterated Zuclopenthixol Binding Affinity (Ki in nM)Hypothetical Ki for Zuclopenthixol-d4
Dopamine D1 High AffinityData not available
Dopamine D2 High AffinityData not available
Serotonin 5-HT2A High AffinityData not available
Alpha-1 Adrenergic High AffinityData not available
Histamine H1 Weaker AffinityData not available

The binding affinity data for non-deuterated Zuclopenthixol is established in the scientific literature; however, no corresponding data exists for its deuterated form.

While it is generally not expected that deuterium substitution would significantly alter receptor binding affinity—as this is primarily governed by the molecule's shape and electronic properties—empirical data from such studies would be necessary for confirmation. To date, no such studies for this compound have been published.

Exploration of Isotope Effects on Target Engagement and Signal Transduction

Beyond static receptor binding, a more nuanced investigation would explore the dynamic aspects of drug-receptor interaction and downstream signaling. It is conceivable, though less commonly observed, that deuterium substitution could influence the kinetics of receptor binding and unbinding (residence time) or the conformational changes in the receptor upon binding, which in turn could affect signal transduction pathways.

Such advanced in vitro studies might involve:

Kinetic binding assays to determine association (kon) and dissociation (koff) rates.

Functional assays measuring downstream signaling molecules (e.g., cAMP, calcium flux) to assess the potency and efficacy of the deuterated compound in activating or blocking receptor-mediated responses.

However, the scientific literature is devoid of any research that has explored these potential isotope effects for this compound.

Regulatory Science and Quality Assurance for Deuterated Research Compounds

Development and Qualification of Deuterated Reference Standards for Analytical Research

The development and qualification of deuterated reference standards, such as Zuclopenthixol (B143822) Decanoate-d4, are foundational to their reliable use in analytical research. These standards are crucial for the accurate quantification of the parent drug in biological matrices. The process involves meticulous synthesis, purification, and comprehensive characterization to establish identity, purity, and stability.

Synthesis and Characterization: The synthesis of Zuclopenthixol Decanoate-d4 involves the introduction of four deuterium (B1214612) atoms into the Zuclopenthixol Decanoate (B1226879) molecule. The precise location of the deuterium atoms is critical to ensure that the deuterated standard has a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte for mass spectrometry-based detection, without significantly altering its physicochemical properties. Following synthesis, a rigorous characterization process is undertaken to confirm the molecular structure and isotopic enrichment.

Qualification of Reference Standards: The qualification of a deuterated reference standard involves a series of analytical tests to establish its fitness for purpose. This includes confirming its identity, determining its purity, and assessing its stability under defined conditions. Regulatory bodies and scientific organizations provide guidelines for the qualification of reference materials.

Key analytical techniques employed in the characterization and qualification of this compound are summarized in the table below.

Analytical TechniquePurposeTypical Specification
Mass Spectrometry (MS)Confirmation of molecular weight and isotopic enrichment.Isotopic purity ≥ 98%
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and confirmation of deuterium incorporation sites.Conforms to the expected structure of this compound.
High-Performance Liquid Chromatography (HPLC)Determination of chemical purity.Chemical purity ≥ 99.5%
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups and comparison to the non-deuterated standard.Conforms to the reference spectrum.
Karl Fischer TitrationDetermination of water content.≤ 0.5%
Residual Solvent Analysis (GC-HS)Quantification of residual solvents from the synthesis process.Within acceptable limits as per ICH guidelines.

Table 1: Analytical Techniques for the Qualification of this compound Reference Standard

Stability and Purity Requirements for Deuterated Pharmaceuticals in Research Applications

Ensuring the stability and purity of deuterated research compounds like this compound is paramount for generating reliable and reproducible analytical data. Stability studies are designed to evaluate how the quality of the reference standard varies over time under the influence of various environmental factors such as temperature, humidity, and light.

Stability-Indicating Methods: The development of stability-indicating analytical methods is a critical component of the stability assessment. These methods must be able to separate, detect, and quantify any degradation products that may form, thus providing a clear indication of the compound's stability. For this compound, a stability-indicating HPLC method would be developed and validated. nih.gov

Forced Degradation Studies: To understand the potential degradation pathways, forced degradation studies are conducted under stressed conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.gov The results of these studies help in identifying potential degradation products and in developing a robust stability-indicating method.

The table below illustrates a typical protocol for a forced degradation study of this compound.

Stress ConditionReagent/ConditionDurationPotential Degradation Products
Acid Hydrolysis0.1 M HCl24 hoursHydrolysis of the decanoate ester
Base Hydrolysis0.1 M NaOH24 hoursHydrolysis of the decanoate ester
Oxidation3% H₂O₂24 hoursN-oxides, S-oxides
Thermal60°C7 daysIsomerization, other thermal degradants
PhotolyticUV light (254 nm)7 daysPhotodegradation products

Table 2: Illustrative Forced Degradation Study Protocol for this compound

Purity Requirements: The purity of a deuterated reference standard is a critical attribute. Impurities can arise from the synthesis process, degradation, or storage. The presence of the non-deuterated analog as an impurity in the deuterated standard is of particular concern as it can lead to inaccurate quantification of the analyte. tandfonline.com Therefore, stringent purity specifications are established and monitored.

Interlaboratory Comparability and Standardization in Deuterated Compound Analysis

Achieving interlaboratory comparability is essential for the validation and standardization of analytical methods using deuterated compounds. Interlaboratory studies, also known as proficiency testing, are conducted to assess the performance of different laboratories and to ensure that the analytical methods are robust and transferable.

Importance of Standardization: Standardization of analytical methods helps to minimize variability in results between different laboratories. This is particularly important in multi-center clinical trials or when analytical data is being submitted to regulatory agencies from different sites. The International Atomic Energy Agency (IAEA) organizes interlaboratory comparisons to support quality-assured use of stable isotope techniques. nih.gov

Key Parameters for Interlaboratory Comparison: Several key parameters are evaluated in interlaboratory studies to assess the comparability of results. These include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of individual measurements.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The following table provides an example of acceptance criteria for an interlaboratory comparison of a bioanalytical method using this compound as an internal standard.

ParameterAcceptance Criteria
AccuracyMean value should be within ±15% of the nominal value (±20% at the LLOQ).
PrecisionCoefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
LinearityCorrelation coefficient (r²) ≥ 0.99
Incurred Sample ReanalysisAt least 67% of the re-analyzed samples should be within ±20% of the original values.

Table 3: Example of Acceptance Criteria for Interlaboratory Method Validation

By establishing robust protocols for the development and qualification of deuterated reference standards, defining stringent stability and purity requirements, and promoting interlaboratory comparability through standardization, the scientific community can ensure the reliability and accuracy of analytical data generated using these critical research compounds.

Emerging Research Directions and Innovative Applications of Deuterated Thioxanthenes

Advancements in Site-Specific Deuteration Technologies for Research Purposes

The synthesis of deuterated compounds for research, particularly for use as internal standards, demands high precision in the placement of deuterium (B1214612) atoms. Site-specific deuteration technologies have evolved to provide chemists with unparalleled control over this process, ensuring the production of isotopically pure and stable labeled compounds.

Recent advancements in this field include the use of transition-metal-catalyzed C-H activation, which allows for the direct replacement of hydrogen with deuterium at specific locations on a molecule that were previously difficult to access. This method offers a more efficient and atom-economical approach compared to traditional multi-step synthetic routes. For a complex molecule like Zuclopenthixol (B143822) Decanoate (B1226879), this means that the d4-label can be introduced with high selectivity, yielding a standard that is ideal for mass spectrometry-based analytical techniques.

Another innovative approach involves the use of biocatalysis, where enzymes are employed to catalyze the deuteration reaction. This method can offer exceptional regio- and stereoselectivity, which is particularly important for chiral drugs. The development of these technologies is crucial for producing high-quality internal standards like Zuclopenthixol Decanoate-d4, which are essential for the accurate quantification of the parent drug in biological matrices.

Table 1: Comparison of Deuteration Technologies

TechnologyAdvantagesDisadvantagesApplicability to this compound
Transition-Metal Catalysis High efficiency, direct C-H activation, good regioselectivity.Catalyst cost and removal can be an issue.Highly applicable for selective deuteration of the aromatic or aliphatic regions.
Biocatalysis Exceptional regio- and stereoselectivity, mild reaction conditions.Enzyme availability and stability can be limiting.Potentially useful for selective deuteration if a suitable enzyme is identified.
Traditional Multi-Step Synthesis Well-established methods, scalable.Often lengthy, may produce significant waste.A feasible but potentially less efficient method for synthesis.

Integration of Omics Technologies with Deuterated Compound Research

Omics technologies, such as metabolomics, proteomics, and genomics, generate vast amounts of data that provide a comprehensive understanding of biological systems. In pharmaceutical research, these technologies are invaluable for elucidating drug mechanisms of action, identifying biomarkers, and personalizing medicine. The accuracy and reliability of quantitative omics studies, particularly in metabolomics, heavily depend on the use of appropriate internal standards.

This compound plays a critical role in the context of omics research involving its non-deuterated counterpart. When analyzing the metabolic fate of Zuclopenthixol Decanoate in a biological system, the d4-labeled standard is added to samples at a known concentration. Since it is chemically identical to the analyte but has a different mass, it can be distinguished by a mass spectrometer. This allows for the precise quantification of the drug and its metabolites by correcting for variations in sample preparation and instrument response. wisdomlib.org

The integration of deuterated standards with omics platforms enables researchers to build more accurate pharmacokinetic and pharmacodynamic models. For instance, in a metabolomics study designed to investigate the effects of Zuclopenthixol Decanoate on cellular metabolism, the use of this compound as an internal standard would ensure that any observed changes in metabolite levels are genuinely due to the drug's effect and not analytical variability.

Computational Chemistry and Molecular Modeling in Predicting Deuterium Effects on Drug Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques can be used to predict how the substitution of hydrogen with deuterium will affect the properties of a molecule, thereby guiding the design of new deuterated drugs and internal standards.

One of the primary applications of computational modeling in this area is the prediction of the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By calculating the KIE, researchers can predict how deuteration will affect the metabolic stability of a drug. This is particularly relevant for designing deuterated drugs with improved pharmacokinetic profiles.

In the context of this compound as an internal standard, computational modeling can be used to predict its chromatographic behavior and mass fragmentation patterns. This information is valuable for developing and optimizing analytical methods. For example, molecular docking simulations could be employed to understand how the deuterated standard interacts with chromatographic columns, helping to achieve optimal separation from the parent drug and other matrix components.

Table 2: Applications of Computational Chemistry in Deuterated Compound Research

ApplicationDescriptionRelevance to this compound
Kinetic Isotope Effect (KIE) Prediction Predicts the effect of deuteration on reaction rates, particularly metabolic reactions.While primarily for therapeutic deuterated drugs, it can inform on the stability of the d4-label.
Chromatographic Behavior Modeling Simulates the interaction of the deuterated compound with stationary phases to predict retention times.Aids in the development of LC-MS methods by predicting the separation of the standard and analyte.
Mass Fragmentation Prediction Predicts how the deuterated molecule will fragment in a mass spectrometer.Essential for optimizing MS/MS parameters for sensitive and specific detection.

Future Methodological Development for this compound in Advanced Research Settings

The availability of high-purity this compound opens up new avenues for methodological development in advanced research settings. As a reliable internal standard, it is central to the creation of more sensitive, accurate, and high-throughput analytical methods for the therapeutic drug monitoring and forensic analysis of Zuclopenthixol.

Future developments are likely to focus on the application of micro-sampling techniques in conjunction with highly sensitive LC-MS/MS methods. The use of this compound will be critical in validating these methods for minute sample volumes, such as those obtained from dried blood spots or other microsampling devices. This will facilitate less invasive and more frequent monitoring of patients undergoing treatment with Zuclopenthixol.

Furthermore, this compound can be instrumental in the development of advanced analytical platforms, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry. These techniques offer enhanced selectivity and the ability to differentiate between isomers, which can be particularly useful in complex metabolic studies. The deuterated standard will serve as a crucial reference compound for method development and validation on these cutting-edge platforms.

In forensic toxicology, the development of robust and validated methods for the quantification of antipsychotics in various biological matrices is of utmost importance. core.ac.uk this compound will undoubtedly be a key component in the development of such methods, ensuring the reliability and defensibility of analytical results in legal investigations.

Q & A

Q. What pharmacokinetic properties of Zuclopenthixol Decanoate-d4 are critical for designing longitudinal clinical studies?

Methodological Answer: Researchers should prioritize evaluating the compound’s half-life, plasma protein binding, and metabolic pathways (e.g., cytochrome P450 interactions) to determine dosing intervals and potential drug-drug interactions. Preclinical studies using deuterated analogs (like -d4) require validation via mass spectrometry to confirm isotopic stability under physiological conditions. Monitoring serum concentrations in animal models or human trials can establish dose-response relationships .

Q. How should adverse effects like edema be monitored in clinical trials involving this compound?

Methodological Answer: Implement standardized protocols for assessing peripheral edema, including daily weight measurements, limb circumference tracking, and renal function tests. The Naranjo Adverse Reaction Probability Scale can quantify causality in suspected cases. Case report forms should document temporal relationships between dosing and symptom onset, as seen in pretibial edema cases linked to zuclopenthixol formulations .

Advanced Research Questions

Q. What strategies address methodological flaws in historical trials evaluating this compound’s efficacy?

Methodological Answer: Modern RCTs should adopt double-blinding, rigorous randomization (e.g., block randomization), and predefined endpoints aligned with DSM/ICD criteria. To mitigate biases in older studies, use adaptive trial designs and sensitivity analyses. Meta-analyses should exclude trials with unverified randomization or high attrition rates, as highlighted in systematic reviews of zuclopenthixol acetate trials .

Q. How can researchers investigate the molecular mechanisms of rare adverse effects (e.g., edema) associated with this compound?

Methodological Answer: Mechanistic studies should combine transcriptomic profiling of affected tissues (e.g., vascular endothelial cells) with receptor-binding assays to identify off-target effects (e.g., alpha-1 adrenergic or 5-HT2A antagonism). Animal models can test hypotheses about fluid retention pathways, while in vitro assays using deuterated compounds may clarify metabolic contributions to toxicity .

Q. What frameworks reconcile contradictory data on this compound’s efficacy across heterogeneous study populations?

Methodological Answer: Apply subgroup analyses stratified by diagnosis (e.g., schizophrenia vs. bipolar disorder), comorbidities, and genetic polymorphisms (e.g., CYP2D6 metabolizer status). Bayesian meta-analysis can weigh evidence quality, while mixed-effects models account for variability in depot formulation absorption rates .

Q. How can multi-center studies standardize data collection for this compound to improve meta-analytical robustness?

Methodological Answer: Adopt consensus guidelines for reporting generic drug names, dosing regimens, and adverse events (e.g., WHO’s Adverse Drug Reaction Terminology). Centralized data repositories with structured fields (e.g., VHIMS MDS standards) reduce inconsistencies like free-text entries or ambiguous terminology .

Methodological Considerations for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound trials?

Methodological Answer: Use nonlinear mixed-effects modeling (NONMEM) to characterize population pharmacokinetics/pharmacodynamics. Time-to-event analyses (e.g., Cox regression) can evaluate delayed adverse effects, while machine learning algorithms may identify subpopulations with atypical metabolic profiles .

Q. How should researchers address publication bias in systematic reviews of this compound?

Methodological Answer: Perform exhaustive searches of gray literature (e.g., clinical trial registries, conference abstracts) and apply Egger’s regression or funnel plots to detect bias. Individual participant data (IPD) meta-analyses are preferred for synthesizing fragmented or outdated evidence .

Tables for Key Evidence Synthesis

Research Gap Recommended Methodology Relevant Evidence
Mechanistic basis of edemaTranscriptomics + receptor-binding assays
Heterogeneity in historical trial designsBayesian meta-analysis + sensitivity analyses
Standardizing adverse event reportingWHO Adverse Drug Reaction Terminology + VHIMS MDS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.